An In-depth Technical Guide to 3,4-Diethylhex-3-ene-1,5-diyne: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 3,4-Diethylhex-3-ene-1,5-diyne: Synthesis, Properties, and Reactivity
Introduction: The Intrigue of the Enediyne Core
The enediyne functional group, characterized by a carbon-carbon double bond situated between two triple bonds, is a cornerstone of a class of potent natural products known for their antitumor and antibiotic properties.[1] The remarkable biological activity of these molecules stems from their ability to undergo cycloaromatization reactions, such as the Bergman or Myers-Saito cyclizations, to generate highly reactive diradical species capable of cleaving double-stranded DNA.[2][3] This guide focuses on a specific acyclic enediyne, 3,4-Diethylhex-3-ene-1,5-diyne , providing a comprehensive overview of its synthesis, predicted physical properties, and expected reactivity. While many naturally occurring enediynes are embedded within a strained macrocyclic ring, which facilitates their cycloaromatization at physiological temperatures, acyclic enediynes like the one discussed herein offer a different reactivity profile, often requiring higher temperatures for such transformations.[1][4] This inherent stability, coupled with the potential for tailored activation, makes acyclic enediynes like 3,4-Diethylhex-3-ene-1,5-diyne compelling targets for research in medicinal chemistry and materials science.
Synthesis of 3,4-Diethylhex-3-ene-1,5-diyne: A Hypothetical Protocol via Sonogashira Coupling
The construction of the conjugated enediyne system of 3,4-Diethylhex-3-ene-1,5-diyne can be efficiently achieved through a double Sonogashira cross-coupling reaction.[5] This palladium- and copper-co-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for coupling a central vinyl dihalide with terminal alkynes.[6]
Causality Behind Experimental Choices
The proposed synthesis starts with a commercially available or readily synthesized (Z)- or (E)-3,4-dihalo-3-hexene. The choice of halogen (iodide or bromide) is critical, with iodides generally exhibiting higher reactivity in Sonogashira couplings. The use of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is essential for the catalytic cycle. A copper(I) co-catalyst, typically copper(I) iodide, is employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] An amine base, such as diisopropylamine or triethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[8] The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the catalysts from deactivation.[8]
Detailed Step-by-Step Methodology
-
Preparation of the Reaction Vessel: A Schlenk flask is thoroughly dried by heating under vacuum and then cooled to room temperature under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Addition of Reagents: To the flask are added (Z)-3,4-diiodo-3-hexene (1.0 equivalent), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equivalents), and copper(I) iodide (CuI) (0.04-0.10 equivalents).
-
Addition of Solvent and Amine: Anhydrous, degassed solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and an amine base such as diisopropylamine (4.0 equivalents) are added via syringe.[8]
-
Addition of the Terminal Alkyne: Ethyne gas can be bubbled through the solution, or a suitable acetylene equivalent can be used. For a more controlled reaction, a protected alkyne such as trimethylsilylacetylene could be used, followed by a deprotection step. In this protocol, we will assume the direct use of ethyne.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is then partitioned between an organic solvent (e.g., diethyl ether) and a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford the pure 3,4-Diethylhex-3-ene-1,5-diyne.
Caption: Synthetic workflow for 3,4-Diethylhex-3-ene-1,5-diyne.
Physicochemical Properties: An Estimation
Due to the limited availability of experimental data, the following physical properties are estimated based on the molecular structure of 3,4-Diethylhex-3-ene-1,5-diyne and the known properties of analogous compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₁₂ | Based on the chemical structure. |
| Molecular Weight | 132.20 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~170-190 °C | As a non-polar hydrocarbon, its boiling point will be primarily determined by van der Waals forces. The presence of the rigid enediyne core and the ethyl groups will lead to a higher boiling point than simpler alkanes of similar carbon number. The boiling point is expected to be influenced by the geometry (E/Z) of the double bond, with the more linear (E)-isomer potentially having a slightly higher boiling point due to better packing and stronger intermolecular forces.[9][10] |
| Melting Point | N/A | The melting point is highly dependent on the crystal lattice packing, which is difficult to predict without experimental data. Isomers often have significantly different melting points.[11] |
| Density | ~0.8-0.9 g/cm³ | Typical for unsaturated hydrocarbons. |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene, diethyl ether). Insoluble in polar solvents (e.g., water). | The "like dissolves like" principle dictates that this non-polar hydrocarbon will be soluble in non-polar solvents and insoluble in polar solvents like water.[12][13][14][15] |
| Appearance | Colorless to pale yellow liquid or solid | Many conjugated organic compounds have a slight yellow color. |
Spectral Analysis: A Predictive Approach
The following spectral data are predicted based on the known spectroscopic behavior of the functional groups present in 3,4-Diethylhex-3-ene-1,5-diyne.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the ethyl groups and the terminal alkynyl protons.
-
-CH₃ (Ethyl groups): A triplet around δ 1.1-1.3 ppm, coupled to the adjacent methylene protons.
-
-CH₂- (Ethyl groups): A quartet around δ 2.2-2.4 ppm, coupled to the adjacent methyl protons. The proximity to the double bond will cause a downfield shift compared to a simple alkane.[16]
-
≡C-H (Terminal alkynes): A singlet around δ 2.5-3.0 ppm. The cylindrical magnetic anisotropy of the triple bond shields these protons, causing them to appear at a relatively upfield position for a proton on an sp-hybridized carbon.[17]
Caption: Predicted ¹H NMR signals for 3,4-Diethylhex-3-ene-1,5-diyne.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the sp, sp², and sp³ hybridized carbons.
-
-CH₃: ~12-15 ppm
-
-CH₂-: ~20-25 ppm
-
C≡C-H: ~70-75 ppm (sp-hybridized carbon attached to hydrogen)
-
C≡C-: ~85-90 ppm (sp-hybridized carbon attached to the double bond)
-
=C-: ~130-140 ppm (sp²-hybridized carbons of the double bond)
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the triple and double carbon-carbon bonds, as well as the C-H bonds.
-
≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.[17]
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.
-
C≡C stretch: A weak to medium band in the range of 2100-2140 cm⁻¹.[17][18]
-
C=C stretch: A weak to medium band around 1650 cm⁻¹.[19]
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 132. Fragmentation patterns would likely involve the loss of ethyl and ethynyl groups.
Reactivity and Stability: The Potential for Cycloaromatization
The reactivity of 3,4-Diethylhex-3-ene-1,5-diyne is dominated by the enediyne core and its potential to undergo cycloaromatization.
Bergman Cyclization
The Bergman cyclization is a thermal or photochemical process that converts an enediyne into a highly reactive p-benzyne diradical.[2] For acyclic enediynes, this reaction typically has a high activation energy and requires elevated temperatures, often above 200 °C.[2] This is in contrast to cyclic enediynes found in nature, where ring strain lowers the activation barrier, allowing the reaction to proceed at or near physiological temperatures.[4] Therefore, 3,4-Diethylhex-3-ene-1,5-diyne is expected to be relatively stable at ambient temperatures.
Myers-Saito and other Cyclizations
In some cases, acyclic enediynes can undergo alternative cycloaromatization pathways, such as the Myers-Saito cyclization, which proceeds through an enyne-allene intermediate.[20][21] This pathway can sometimes have a lower activation barrier than the Bergman cyclization.[22] The presence of certain functional groups can promote such rearrangements.[22][23] While the simple diethyl-substituted enediyne discussed here is not specifically designed to facilitate these alternative pathways, they should be considered as potential reactive routes under certain conditions.
Caption: Potential cycloaromatization pathways for enediynes.
Conclusion
3,4-Diethylhex-3-ene-1,5-diyne represents a fundamental acyclic enediyne structure. While experimental data on its physical properties are scarce, its synthesis can be reliably approached using the Sonogashira coupling. Its spectral properties can be predicted with a high degree of confidence based on the well-established characteristics of its constituent functional groups. The molecule is expected to be stable under normal conditions, with its potent reactivity through cycloaromatization pathways likely requiring significant thermal activation. This combination of a stable yet activatable reactive core makes 3,4-Diethylhex-3-ene-1,5-diyne and its derivatives valuable subjects for further research in the development of novel therapeutic agents and advanced materials.
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